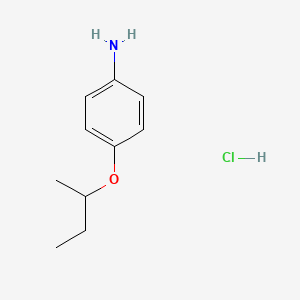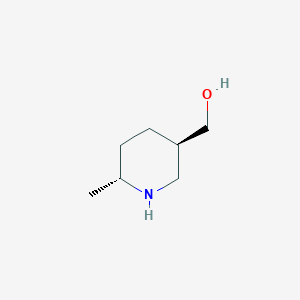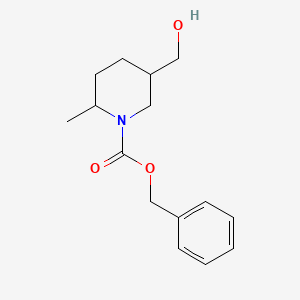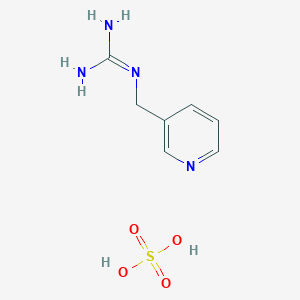
N-(3-pyridinylmethyl)guanidine sulfate
Vue d'ensemble
Description
N-(3-pyridinylmethyl)guanidine sulfate: is a chemical compound with the molecular formula C7H10N4·H2O4S. It is a derivative of guanidine, a strong organic base, and contains a pyridine ring, which is a six-membered ring with one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-pyridinylmethyl)guanidine sulfate typically involves the reaction of 3-pyridinemethanamine with guanidine in the presence of sulfuric acid. The reaction conditions often include:
Temperature: Room temperature
Solvent: Aqueous or organic solvents
Catalysts: None required
The reaction proceeds through the formation of an intermediate, which then reacts with sulfuric acid to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
- Batch or continuous flow reactors
- Purification steps : Crystallization or recrystallization
- Quality control : Analytical techniques such as HPLC or NMR to ensure product purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-pyridinylmethyl)guanidine sulfate undergoes various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding N-oxides.
- Reduction : Reduction reactions can yield amines or other reduced forms.
- Substitution : Nucleophilic substitution reactions can occur at the pyridine ring or the guanidine moiety .
Common Reagents and Conditions
- Oxidizing agents : Hydrogen peroxide, m-chloroperbenzoic acid
- Reducing agents : Sodium borohydride, lithium aluminum hydride
- Solvents : Methanol, ethanol, dichloromethane
- Conditions : Typically carried out at room temperature or under reflux .
Major Products Formed
- Oxidation : N-oxides
- Reduction : Amines
- Substitution : Various substituted derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
N-(3-pyridinylmethyl)guanidine sulfate has a wide range of applications in scientific research:
- Chemistry : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
- Biology : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
- Medicine : Explored for its therapeutic potential in treating various diseases, including neurological disorders.
- Industry : Utilized in the development of new materials and as a catalyst in industrial processes .
Mécanisme D'action
The mechanism of action of N-(3-pyridinylmethyl)guanidine sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to:
- Inhibition or activation of enzymatic activity
- Modulation of receptor function
- Alteration of cellular pathways involved in disease processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-pyridinylmethyl)guanidine sulfate
- N-(4-pyridinylmethyl)guanidine sulfate
- N-(3-pyridinylmethyl)guanidine hydrochloride
Uniqueness
N-(3-pyridinylmethyl)guanidine sulfate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
2-(pyridin-3-ylmethyl)guanidine;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.H2O4S/c8-7(9)11-5-6-2-1-3-10-4-6;1-5(2,3)4/h1-4H,5H2,(H4,8,9,11);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJAZNSFFQSBHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN=C(N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine](/img/structure/B3080521.png)

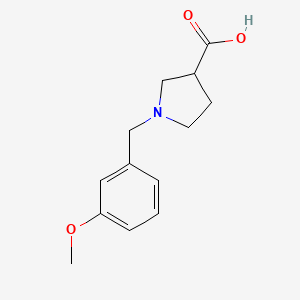
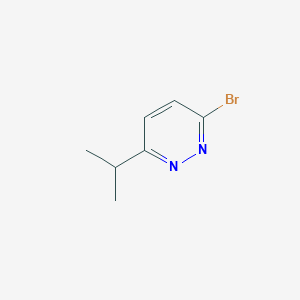
![3-Methyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B3080545.png)
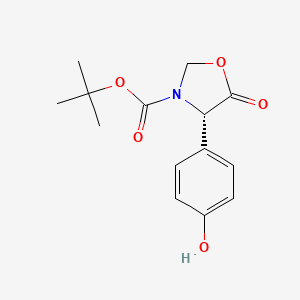

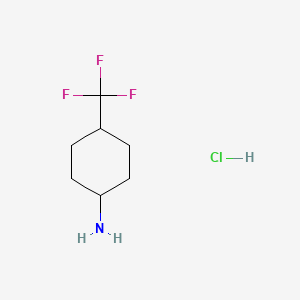

![2,6-Diazaspiro[3.3]heptane dihydrochloride dihydrate](/img/structure/B3080583.png)
